molecular formula C11H17N5O10P2 B232451 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate CAS No. 148253-84-3

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate

Cat. No.: B232451
CAS No.: 148253-84-3
M. Wt: 441.23 g/mol
InChI Key: DXBLUALDQQDGLM-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate, commonly known as acyclovir, is a synthetic nucleoside analogue that has been widely used in the treatment of herpes simplex virus (HSV) infections. The molecule was first synthesized in the 1970s and has since been extensively studied for its antiviral properties.

Mechanism of Action

Acyclovir is a prodrug that is activated by the viral thymidine kinase (TK) enzyme. Once activated, acyclovir is converted to its triphosphate form, which is then incorporated into the viral DNA by the viral DNA polymerase. The incorporation of acyclovir triphosphate into the viral DNA results in chain termination, thereby inhibiting further viral DNA synthesis.
Biochemical and Physiological Effects:
Acyclovir has been shown to be highly effective in the treatment of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate infections, with minimal toxicity to host cells. The molecule has a high selectivity index, meaning that it is highly effective at inhibiting viral replication while having minimal effects on host cells.

Advantages and Limitations for Lab Experiments

Acyclovir has been widely used in laboratory experiments to study the mechanisms of viral replication and the effects of antiviral drugs. The molecule is easily synthesized and has a well-characterized mechanism of action, making it a useful tool for researchers studying viral infections.
One limitation of acyclovir is that it is only effective against viruses that have the TK enzyme, which is not present in all viruses. Additionally, the molecule has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on acyclovir and its analogues. One area of research is the development of new acyclovir analogues that are effective against viruses that do not have the TK enzyme. Another area of research is the development of acyclovir formulations that have a longer half-life, which would increase their effectiveness in vivo. Finally, research is ongoing to better understand the mechanism of action of acyclovir and to identify new targets for antiviral therapy.

Synthesis Methods

Acyclovir is synthesized from guanine, which is modified to form acyclovir by a series of chemical reactions. The synthesis method involves the conversion of guanine to its nucleoside analogue, guanosine, which is then phosphorylated to form acyclovir.

Scientific Research Applications

Acyclovir has been extensively studied for its antiviral properties and has been used to treat a variety of viral infections, including [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate-1, this compound-2, and varicella-zoster virus (VZV). The molecule works by inhibiting the replication of the viral DNA, thereby preventing the virus from spreading and causing further damage.

Properties

148253-84-3

Molecular Formula

C11H17N5O10P2

Molecular Weight

441.23 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N5O10P2/c1-23-2-5-8(25-28(21,22)26-27(18,19)20)7(17)11(24-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1

InChI Key

DXBLUALDQQDGLM-IOSLPCCCSA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O

SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O

synonyms

3'-C-methyladenosine diphosphate
3-MeADP

Origin of Product

United States

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